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molecular formula C8H4BrClF3NO3S B8524446 2-Bromo-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride

2-Bromo-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride

Cat. No. B8524446
M. Wt: 366.54 g/mol
InChI Key: PZFWEMGBNAMNGI-UHFFFAOYSA-N
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Patent
US08461134B2

Procedure details

The crude N-(3-bromophenyl)-2,2,2-trifluoroacetamide was cooled to 0° C., then chlorosulfonic acid was added dropwise at 0° C. over 10 min. The r×n mix was stirred at 0° C. to rt overnight. LC/MS monitored the r×n. The r×n mix poured into ice-H2O (100 g) to quench the r×n. The sticky gum was washed with H2O and dried in vacuum to give the crude 2-bromo-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:14])[C:10]([F:13])([F:12])[F:11])[CH:5]=[CH:6][CH:7]=1.[Cl:15][S:16](O)(=[O:18])=[O:17]>>[Br:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:14])[C:10]([F:11])([F:13])[F:12])[CH:5]=[CH:6][C:7]=1[S:16]([Cl:15])(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)NC(C(F)(F)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
ice H2O
Quantity
100 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 0° C. to rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The r×n mix
ADDITION
Type
ADDITION
Details
The r×n mix
CUSTOM
Type
CUSTOM
Details
to quench the r×n
WASH
Type
WASH
Details
The sticky gum was washed with H2O
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)NC(C(F)(F)F)=O)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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